molecular formula C20H23F2N3O B2740459 6-Cyclopropyl-3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2195941-66-1

6-Cyclopropyl-3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2740459
CAS RN: 2195941-66-1
M. Wt: 359.421
InChI Key: DKLSMALRHNBFBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, a related compound was synthesized using a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of a related compound was confirmed by 1H and 13C NMR and mass spectra . The geometry was optimized using M062X exchange-correlation functional and basis set 6-311++G (d,p) .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, a related compound was involved in a catalytic protodeboronation of pinacol boronic esters . This reaction utilized a radical approach and was paired with a Matteson–CH2– homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, a related compound was described as a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum were also provided .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, a related compound was identified as a potent and selective FXR agonist in vitro and has robust lipid modulating properties . It was ultimately advanced to the clinic for evaluation in humans .

properties

IUPAC Name

6-cyclopropyl-3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-3-4-18(22)16(9-17)12-24-7-5-14(6-8-24)11-25-13-23-19(10-20(25)26)15-1-2-15/h3-4,9-10,13-15H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLSMALRHNBFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

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